Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

kinase inhibition CLK1 DYRK1A

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide (CAS 31563-00-5) is the hydrobromide salt of a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-methoxyphenyl group. The free base form (CAS 31562-99-9 / 576081-98-6) has been characterized as a micromolar inhibitor of the dual-specificity kinases CLK1 and DYRK1A.

Molecular Formula C14H13BrN2O
Molecular Weight 305.17 g/mol
CAS No. 31563-00-5
Cat. No. B3124113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide
CAS31563-00-5
Molecular FormulaC14H13BrN2O
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br
InChIInChI=1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
InChIKeyDKAUBYPVNZWKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Hydrobromide: A Defined Chemical Standard for Kinase-Targeted Research and ALDH Inhibitor Development


2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide (CAS 31563-00-5) is the hydrobromide salt of a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted at the 2-position with a 4-methoxyphenyl group [1]. The free base form (CAS 31562-99-9 / 576081-98-6) has been characterized as a micromolar inhibitor of the dual-specificity kinases CLK1 and DYRK1A [2]. This compound shares the imidazo[1,2-a]pyridine scaffold with a broad class of pharmacologically active molecules but is distinguished by its specific substitution pattern, which confers a unique kinase inhibition profile and positions it as an important reference standard in medicinal chemistry and chemical biology [3].

Why the 4-Methoxyphenyl Substituent in 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Hydrobromide Is Not Interchangeable with Other Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine chemotype, even minor modifications to the 2-position aryl group can dramatically alter kinase selectivity, potency, and physicochemical properties. The 4-methoxyphenyl substituent present in this compound imparts a specific electronic and steric profile that underlies its dual CLK1/DYRK1A inhibitory activity [1]. Replacing this group with other aryl or heteroaryl moieties can shift the selectivity profile toward entirely different kinase targets—such as CDK, PI3K, or PDGFR—or abolish kinase activity altogether [2]. Furthermore, the hydrobromide salt form offers practical advantages in solubility and handling over the free base, making it the preferred form for reproducible biological assay preparation and chemical derivatization .

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Hydrobromide: Kinase Inhibition, ALDH1A3 Co-Crystallography, and Physicochemical Benchmarking


Dual CLK1/DYRK1A Kinase Inhibition Profile: Potency Comparison Against Harmine and Series Analogs

The free base of the target compound (compound 4c) inhibits CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM [1]. This represents a 3.7-fold selectivity for CLK1 over DYRK1A within the same compound. In the same study, other imidazo[1,2-a]pyridine derivatives with different 2-position substituents (e.g., 4-bromophenyl, 4-methylphenyl) showed IC50 values ranging from 1.2 to 8.9 µM against these kinases, with compound 4c emerging as the most potent [1]. By comparison, harmine—a natural β-carboline reference inhibitor—shows DYRK1A IC50 values in the sub-micromolar range but with a different selectivity profile and scaffold entirely [2].

kinase inhibition CLK1 DYRK1A imidazo[1,2-a]pyridine SAR

Salt Form Solubility Advantage: Hydrobromide vs. Free Base for Biological Assay Compatibility

The hydrobromide salt (CAS 31563-00-5, MW 305.18 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 31562-99-9, MW 224.26 g/mol), a critical parameter for reproducible biological assay preparation. While quantitative aqueous solubility data are vendor-reported rather than published in peer-reviewed studies, the general principle that hydrobromide salt formation increases aqueous solubility of weakly basic heterocycles is well-established [1]. The free base has a calculated LogP of ~3.0–3.4, indicating moderate lipophilicity that can limit aqueous solubility at assay concentrations .

solubility hydrobromide salt bioavailability assay preparation DMSO solubility

Co-Crystal Structure with ALDH1A3: Structural Evidence for the 4-Methoxyphenyl Group as a Pharmacophoric Anchor

A closely related derivative—6-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (LQ43)—was co-crystallized with human aldehyde dehydrogenase 1A3 (ALDH1A3), yielding the 2.70 Å resolution structure deposited as PDB 6TE5 [1]. In this structure, the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core occupies the substrate-binding cavity, with the 4-methoxyphenyl group engaging in key hydrophobic interactions within the active site. This structural data demonstrates that the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core is a validated recognition element for ALDH1A family enzymes, whereas other imidazo[1,2-a]pyridine substitution patterns (e.g., 2-phenyl without methoxy, 2-heteroaryl) show different binding modes or reduced affinity for this target class [2].

ALDH1A3 crystal structure glioblastoma cancer stem cells PDB 6TE5

Patent-Backed Utility as a HIF Pathway Modulator: Differentiation from General Imidazo[1,2-a]pyridine Derivatives

European Patent EP2691392A1 discloses imidazo[1,2-a]pyridine compounds for use in therapy, specifically as inhibitors of Hypoxia Inducible Factor (HIF)-mediated transcription and signaling under hypoxic conditions [1]. The patent explicitly exemplifies compounds bearing the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, including 1-[4-[[2-(4-methoxyphenyl)-6-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl]methyl]-1,4-diazepan-1-yl]ethanone [1]. In contrast, the broader imidazo[1,2-a]pyridine literature reports diverse activities (COX-2 inhibition, PDE inhibition, antibacterial) that are target-dependent and substitution-dependent, meaning that a generic imidazo[1,2-a]pyridine cannot confer HIF pathway modulation unless the specific 4-methoxyphenyl substitution pattern is present [2].

HIF hypoxia patent EP2691392A1 therapy

Validated Application Scenarios for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Hydrobromide Based on Quantitative Evidence


Chemical Probe for Dissecting CLK1 vs. DYRK1A Kinase Signaling

Researchers studying alternative splicing regulation or neurodegenerative disease pathways (Alzheimer's, Down syndrome) can deploy this compound as a dual CLK1/DYRK1A probe with defined potencies (CLK1 IC50 = 0.7 µM, DYRK1A IC50 = 2.6 µM) [1]. The ~3.7-fold selectivity window allows dose-dependent dissection of CLK1-specific vs. DYRK1A-predominant effects when benchmarked against selective inhibitors or genetic knockdown controls.

Starting Point for Structure-Based ALDH1A3 Inhibitor Optimization in Glioblastoma

Medicinal chemistry teams targeting glioblastoma stem cells can utilize this compound as a synthetic precursor for generating ALDH1A3 inhibitors. The co-crystal structure (PDB 6TE5) of a 6-substituted derivative confirms the binding mode of the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core, enabling rational elaboration at the 6- and 8-positions [2]. The hydrobromide salt provides a convenient, shelf-stable starting material for parallel synthesis campaigns.

HIF Pathway Modulator for Hypoxia-Dependent Disease Models

Investigators studying HIF-mediated gene expression in cancer, ischemic injury, or inflammatory disease should procure this specific substitution pattern. Patent EP2691392A1 explicitly demonstrates that 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives inhibit HIF transcriptional activity under hypoxic conditions [3]. Using a generic imidazo[1,2-a]pyridine lacking the 4-methoxyphenyl group would not confer this pathway selectivity.

Reference Standard for Imidazo[1,2-a]pyridine SAR and Scaffold Diversification

This compound serves as a well-characterized reference standard for structure-activity relationship (SAR) studies investigating the impact of 2-position aryl substitution on imidazo[1,2-a]pyridine biological activity and physicochemical properties. Its defined CLK1/DYRK1A IC50 values and X-ray crystallographic validation (via the LQ43 derivative) provide anchoring data points for computational models and medicinal chemistry decision-making [1][2].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.